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For Researchers, Scientists, and Drug Development Professionals

Abstract
Pranazepide, also known as FK-480, is a potent and selective non-peptide antagonist of the

cholecystokinin A (CCK-A) receptor. This document provides a comprehensive overview of its

chemical structure, physicochemical properties, and its mechanism of action as a CCK-A

receptor antagonist. Detailed experimental protocols for its synthesis and biological evaluation

are presented, along with a visualization of the signaling pathway it modulates. This guide is

intended to serve as a valuable resource for researchers and professionals engaged in drug

discovery and development, particularly those focused on gastrointestinal disorders and other

conditions involving the cholecystokinin system.

Chemical Structure and Identification
Pranazepide is a complex heterocyclic molecule with the systematic IUPAC name N-[(11S)-9-

(2-fluorophenyl)-12-oxo-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]-1H-

indole-2-carboxamide[1].

Table 1: Chemical Identifiers for Pranazepide[1]
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Identifier Value

IUPAC Name

N-[(11S)-9-(2-fluorophenyl)-12-oxo-1,10-

diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-

tetraen-11-yl]-1H-indole-2-carboxamide

SMILES
C1CN2C(=O)--INVALID-LINK--

NC(=O)C5=CC6=CC=CC=C6N5

InChI

InChI=1S/C26H19FN4O2/c27-19-10-3-2-8-

17(19)22-18-9-5-7-15-12-13-

31(23(15)18)26(33)24(29-22)30-25(32)21-14-

16-6-1-4-11-20(16)28-21/h1-11,14,24,28H,12-

13H2,(H,30,32)/t24-/m1/s1

InChIKey WKJDXKWFGJWGAS-XMMPIXPASA-N

CAS Number 150408-73-4

Synonyms FK-480, Panazepide

Physicochemical Properties
The physicochemical properties of Pranazepide are crucial for its formulation, delivery, and

pharmacokinetic profile. While experimentally determined values for properties such as melting

point, boiling point, and pKa are not readily available in the public domain, computed values

provide useful estimates.

Table 2: Physicochemical Properties of Pranazepide
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Property Value Source

Molecular Formula C26H19FN4O2 PubChem[1]

Molecular Weight 438.5 g/mol PubChem (Computed)[1]

XLogP3 4.3 PubChem (Computed)[1]

Hydrogen Bond Donor Count 2 PubChem (Computed)

Hydrogen Bond Acceptor

Count
5 PubChem (Computed)

Rotatable Bond Count 3 PubChem (Computed)

Solubility

A preparation method for an in

vivo formula involves

dissolving in DMSO and

subsequent dilution with

PEG300, Tween 80, and

saline/PBS, suggesting poor

aqueous solubility.

TargetMol

Mechanism of Action and Signaling Pathway
Pranazepide functions as a selective antagonist of the cholecystokinin A (CCK-A) receptor, a G

protein-coupled receptor (GPCR). Cholecystokinin (CCK) is a peptide hormone and

neurotransmitter that plays a key role in various physiological processes, including digestion,

appetite regulation, and anxiety.

Upon binding of the endogenous ligand CCK, the CCK-A receptor activates a signaling

cascade. Pranazepide, by competitively binding to the receptor, prevents this activation.
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Caption: Pranazepide's antagonistic action on the CCK-A receptor signaling pathway.

Experimental Protocols
The following protocols are based on methodologies described for the synthesis and biological

evaluation of Pranazepide (FK-480) and related compounds.

Synthesis of Pranazepide (FK-480)
The synthesis of Pranazepide is a multi-step process involving the formation of a tricyclic 1,4-

benzodiazepine core followed by coupling with an indole-2-carboxamide moiety. A key

precursor is the (3S)-amino-1,4-benzodiazepine derivative. The absolute configuration of this

precursor was confirmed by X-ray crystallography of its ureido derivative with (S)-alpha-

methylbenzyl isocyanate. The final step involves the amide bond formation between the

tricyclic amine and indole-2-carboxylic acid.

A detailed, step-by-step synthesis protocol would require access to the full text of the primary

literature, which is not publicly available. The general synthetic strategy is derived from the

abstract of "Studies on a novel, potent and orally effective cholecystokinin A antagonist, FK-

480. Synthesis and structure-activity relationships of FK-480 and related compounds."

In Vitro CCK-A Receptor Binding Assay
This assay is designed to determine the affinity of Pranazepide for the CCK-A receptor by

measuring its ability to displace a radiolabeled ligand.

Materials:
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Rat pancreatic membranes (source of CCK-A receptors)

125I-CCK-8 (radiolabeled ligand)

Pranazepide (test compound)

Binding buffer (e.g., Tris-HCl buffer containing MgCl2, bacitracin, and bovine serum albumin)

Glass fiber filters

Scintillation counter

Procedure:

Prepare a suspension of rat pancreatic membranes in binding buffer.

In a series of tubes, add the membrane suspension, a fixed concentration of 125I-CCK-8,

and varying concentrations of Pranazepide.

For determining non-specific binding, add a high concentration of unlabeled CCK-8 to a set

of control tubes.

Incubate the mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach

equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the specific binding at each concentration of Pranazepide and determine the IC50

value (the concentration of Pranazepide that inhibits 50% of the specific binding of 125I-

CCK-8).

This protocol is a generalized representation based on the abstract of the primary literature

describing the evaluation of FK-480.
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In Vivo Evaluation of CCK-A Receptor Antagonism:
Inhibition of CCK-8-Induced Gastric Emptying Delay
This in vivo assay assesses the functional antagonism of Pranazepide by measuring its ability

to reverse the delay in gastric emptying induced by CCK-8 in mice.

Materials:

Mice

CCK-8

Pranazepide (formulated for oral or parenteral administration)

Charcoal meal (non-absorbable marker)

Saline (vehicle control)

Procedure:

Fast the mice overnight with free access to water.

Administer Pranazepide or its vehicle to different groups of mice at a specified time before

the start of the experiment.

Administer CCK-8 or saline to the respective groups.

Immediately after CCK-8/saline administration, administer a charcoal meal orally.

After a set period (e.g., 20-30 minutes), euthanize the mice.

Excise the stomach and the entire small intestine.

Measure the distance traveled by the charcoal meal in the small intestine.

Calculate the gastric emptying rate as the percentage of the small intestine traversed by the

charcoal meal.
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Compare the gastric emptying rates between the different treatment groups to determine the

effect of Pranazepide on CCK-8-induced delay.

This protocol is a generalized representation based on the abstract of the primary literature

describing the evaluation of FK-480.

Logical Workflow for Pranazepide Evaluation
The evaluation of a compound like Pranazepide follows a logical progression from its synthesis

to its in vitro and in vivo characterization.
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Caption: A generalized workflow for the preclinical and clinical evaluation of Pranazepide.
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Conclusion
Pranazepide is a well-characterized, potent, and selective CCK-A receptor antagonist with

potential therapeutic applications in gastrointestinal and other disorders. This technical guide

has provided a detailed overview of its chemical structure, properties, and biological activity,

along with generalized experimental protocols for its study. Further research and development

may continue to elucidate the full therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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